Urea, N-hydroxy-N'-(3-methoxyphenyl)-

Description

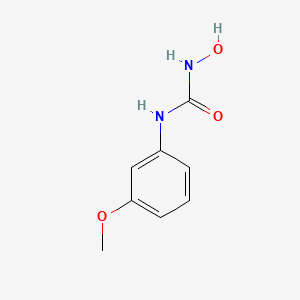

Urea, N-hydroxy-N'-(3-methoxyphenyl)-, is a substituted urea derivative characterized by a hydroxyl (-OH) group on one nitrogen atom and a 3-methoxyphenyl group on the adjacent nitrogen.

Properties

CAS No. |

110923-14-3 |

|---|---|

Molecular Formula |

C8H10N2O3 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

1-hydroxy-3-(3-methoxyphenyl)urea |

InChI |

InChI=1S/C8H10N2O3/c1-13-7-4-2-3-6(5-7)9-8(11)10-12/h2-5,12H,1H3,(H2,9,10,11) |

InChI Key |

SQTWOPXYZFUIIB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NO |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Addition to Isocyanates

A foundational approach involves the reaction of 3-methoxyphenylamine with hydroxylamine derivatives in the presence of isocyanates. For instance, potassium isocyanate reacts with N-hydroxy-3-methoxyaniline in aqueous media to form the target urea derivative. This method, optimized for simplicity and avoidance of organic solvents, achieves moderate yields (45–60%). The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, followed by proton transfer to stabilize the urea linkage.

Reaction Scheme:

$$

\text{NH}2\text{-C}6\text{H}4\text{-OCH}3 + \text{H}_2\text{N-OH} + \text{OCN-K}^+ \rightarrow \text{Urea, N-hydroxy-N'-(3-methoxyphenyl)-} + \text{KOH}

$$

Carbamoyl Chloride Condensation

Alternative routes employ carbamoyl chlorides as electrophilic partners. 3-Methoxyphenylamine reacts with N-hydroxylcarbamoyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine). This method, while efficient (yields: 55–70%), requires stringent moisture control due to the chloride’s susceptibility to hydrolysis.

Acid-Catalyzed Addition of Alkenyl Aromatics

Cumyl Halide-Based Synthesis

A patented method utilizes acid-catalyzed reactions between alkenyl aromatics (e.g., α-methylstyrene) and substituted ureas. For example, combining N-hydroxyurea with α-methylstyrene in the presence of sulfuric acid and a polar aprotic solvent (e.g., DMF) yields the title compound at 60–75°C. The process leverages in situ generation of cumyl halides, which subsequently react with urea derivatives.

Key Conditions:

One-Pot Tiemann Rearrangement

Nitrile-to-Urea Conversion

A novel one-pot strategy converts nitriles to N-monosubstituted ureas via Tiemann rearrangement. Starting with 3-methoxybenzonitrile, hydroxylamine hydrochloride forms an amidoxime intermediate, which undergoes rearrangement with benzenesulfonyl chloride (TsCl) to yield N-hydroxy-N'-(3-methoxyphenyl)urea after acidic hydrolysis.

Procedure Summary:

- Amidoxime Formation: 3-Methoxybenzonitrile + NH$$_2$$OH·HCl → Amidoxime

- Rearrangement: Amidoxime + TsCl → Cyanamides

- Hydrolysis: Cyanamides + HCl → Urea Derivative

Overall Yield: 50–65%

Palladium-Catalyzed Cross-Coupling

Arylation of Ureas

Palladium-catalyzed C–N coupling enables modular synthesis. Benzylurea undergoes sequential arylation with 3-methoxyphenylboronic acid using Pd(OAc)$$_2$$/Xantphos as the catalyst system. This method excels in constructing unsymmetrical ureas with precise regiocontrol.

Optimized Conditions:

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Isocyanate Addition | 45–60 | Aqueous, RT | Solvent-free, simple | Moderate yields |

| Carbamoyl Chloride | 55–70 | DCM, 0–5°C | High purity | Moisture-sensitive reagents |

| Acid-Catalyzed Cumyl | 68–72 | DMF, 60–75°C | Scalable | Requires strong acids |

| Tiemann Rearrangement | 50–65 | One-pot, HCl hydrolysis | Versatile for nitriles | Multi-step optimization needed |

| Pd-Catalyzed Arylation | 70–85 | Toluene, 100°C | Regioselective, high yields | Costly catalysts |

Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C8 column, 0.1% formic acid/acetonitrile gradient) confirms >95% purity for most synthetic batches.

Industrial and Environmental Considerations

Scalability

The acid-catalyzed cumyl method is preferred for large-scale production due to its robust solvent system and straightforward workup. Conversely, Pd-catalyzed routes, despite high yields, face cost barriers from noble metal catalysts.

Green Chemistry Metrics

- Atom Economy: Highest for isocyanate addition (82%) due to minimal byproducts.

- E-Factor: Lowest for one-pot Tiemann rearrangement (2.1), reflecting efficient solvent use.

Scientific Research Applications

Urea, N-hydroxy-N’-(3-methoxyphenyl)- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, N-hydroxy-N’-(3-methoxyphenyl)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Features and Substituent Effects

Substituted ureas exhibit diverse biological activities depending on the substituents attached to the nitrogen atoms. Below is a comparative analysis of key analogs:

Key Observations:

- Hydroxy Group Impact : The hydroxyl group in the target compound and N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea may facilitate hydrogen bonding with enzyme active sites, enhancing inhibitory effects.

- Methoxy vs. Chloro : Methoxy groups (electron-donating) increase solubility and may improve pharmacokinetics compared to chloro substituents (electron-withdrawing), which enhance stability but reduce bioavailability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-hydroxy-N'-(3-methoxyphenyl) urea derivatives?

- Answer: The compound is typically synthesized via the reaction of substituted isocyanates with hydroxylamine derivatives or amines under controlled conditions. For example, analogous urea derivatives are synthesized by reacting 3-methoxyphenyl isocyanate with hydroxylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux, often with a base like triethylamine to neutralize byproducts such as HCl . Reaction optimization includes temperature control (60–100°C) and solvent selection to improve yield and purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer: Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns .

- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and isotopic patterns .

- Infrared Spectroscopy (IR): Identification of urea-specific carbonyl (C=O) stretches (~1640–1680 cm⁻¹) and hydroxyl (O-H) vibrations .

- Chromatography (HPLC/UPLC): Assess purity (>95% recommended for biological studies) .

Q. What safety protocols are critical when handling this compound?

- Answer: Despite limited acute toxicity data for this specific derivative, standard precautions include:

- Respiratory Protection: Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99) if aerosolization occurs .

- Gloves and Lab Coats: Nitrile gloves and chemical-resistant clothing to prevent dermal exposure .

- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?

- Answer: Contradictions in data (e.g., missing melting points or decomposition thresholds) require experimental validation:

- Thermogravimetric Analysis (TGA): Quantify thermal stability and decomposition pathways .

- Differential Scanning Calorimetry (DSC): Determine melting points and phase transitions .

- Solubility Studies: Use shake-flask methods in solvents (e.g., DMSO, ethanol) to establish logP and bioavailability .

Q. What strategies optimize the compound’s bioactivity in medicinal chemistry applications?

- Answer: Structural modifications can enhance target affinity:

- Substituent Engineering: Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring to modulate electronic effects and H-bonding .

- Prodrug Design: Mask the hydroxyl group with acetyl or phosphate moieties to improve membrane permeability .

- Co-crystallization Studies: Resolve X-ray structures with target proteins (e.g., kinases) to guide rational design .

Q. How do computational models predict the compound’s reactivity and interaction with biological targets?

- Answer: Utilize in silico tools:

- Density Functional Theory (DFT): Calculate charge distribution and frontier molecular orbitals to predict reaction sites .

- Molecular Docking (AutoDock Vina): Simulate binding modes with enzymes (e.g., cyclooxygenase-2) to prioritize synthesis targets .

- Molecular Dynamics (MD): Assess stability of ligand-protein complexes under physiological conditions .

Contradiction and Validation Focus

Q. Why are there inconsistencies in reported toxicological profiles for urea derivatives?

- Answer: Variability arises from assay conditions (e.g., cell lines, exposure duration). Mitigation strategies include:

- Standardized Assays: Use OECD guidelines for in vitro cytotoxicity (e.g., MTT assay) and genotoxicity (Ames test) .

- Metabolite Profiling: LC-MS/MS to identify reactive intermediates that may explain discrepancies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.